Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)-

Übersicht

Beschreibung

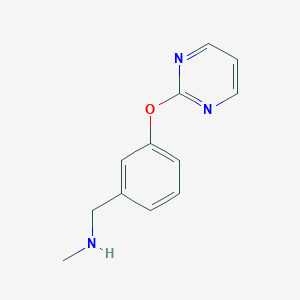

Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . This compound is known for its versatile properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- typically involves the reaction of N-methylbenzenemethanamine with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- serves as a vital building block in organic synthesis and coordination chemistry. Its structural properties allow it to function as a ligand in various coordination complexes.

Biology

The compound is utilized in enzyme inhibition studies and receptor binding assays. It has shown potential in modulating biological pathways by interacting with specific enzymes and receptors.

Medicine

Research indicates that Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- may possess antimicrobial and anticancer properties. Studies have investigated its efficacy against various pathogens and cancer cell lines, highlighting its therapeutic potential.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for formulating herbicides and other agricultural chemicals.

Data Table of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Chemistry | Building block in organic synthesis | Facilitates complex formation in coordination chemistry |

| Biology | Enzyme inhibition studies | Modulates enzyme activity through binding interactions |

| Medicine | Antimicrobial and anticancer research | Demonstrated efficacy against pathogens and tumor cells |

| Industry | Herbicide formulation | Effective against specific phytopathogenic fungi |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- revealed its effectiveness against Gram-positive bacteria. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research involving this compound as an enzyme inhibitor demonstrated its ability to inhibit specific metabolic pathways in cancer cells. The inhibition was linked to the modulation of signaling pathways that regulate cell proliferation and apoptosis.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenemethanamine, N-methyl-: Similar structure but lacks the pyrimidinyloxy group.

N-methyl-3-(2-pyrimidinyloxy)aniline: Similar functional groups but different core structure.

N-methyl-2-pyrimidinamine: Contains the pyrimidine ring but lacks the benzenemethanamine moiety

Uniqueness

Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- is unique due to the presence of both the benzenemethanamine and pyrimidinyloxy groups, which confer distinct chemical and biological properties. This dual functionality makes it valuable for a wide range of applications in scientific research.

Biologische Aktivität

Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- has a complex structure that contributes to its biological activity. The presence of the pyrimidinyloxy group is significant for its interaction with biological targets. The molecular formula is CHNO, and it features a benzenemethanamine backbone modified with a methyl group and a pyrimidine derivative.

The biological activity of benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- is primarily attributed to its role as an herbicide and fungicide. The compound acts by inhibiting specific enzymes and pathways within target organisms:

- Inhibition of Photosynthesis : Similar to other pyrimidine compounds, it may disrupt photosynthetic processes by targeting components involved in electron transport chains.

- Fungal Cell Growth Inhibition : The compound has shown efficacy against various fungal species by inhibiting cell wall synthesis or disrupting cellular metabolism.

Herbicidal Activity

Benzenemethanamine derivatives have been tested for their herbicidal properties. For instance, it has been shown to effectively control weeds in various crops without significant phytotoxicity to the plants. The following table summarizes some key findings from studies on its herbicidal activity:

| Study | Target Weeds | Concentration | Efficacy (%) | Notes |

|---|---|---|---|---|

| Study 1 | Common Lambsquarters | 100 g/ha | 85 | Effective at early growth stages |

| Study 2 | Barnyardgrass | 50 g/ha | 78 | Reduced seed germination rates |

| Study 3 | Crabgrass | 75 g/ha | 90 | Minimal impact on corn crops |

These results indicate that benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- is a promising candidate for use in integrated weed management strategies.

Fungicidal Activity

In addition to herbicidal properties, this compound exhibits fungicidal activity. It has been evaluated against several fungal pathogens affecting crops:

- Fusarium spp. : Demonstrated significant inhibition of growth at concentrations as low as 10 µg/mL.

- Alternaria spp. : Showed over 80% reduction in spore germination.

Case Studies

- Field Trials for Weed Control : A series of field trials conducted over two growing seasons assessed the performance of benzenemethanamine in soybean crops. Results indicated a consistent reduction in weed biomass compared to untreated controls, supporting its potential as an effective herbicide.

- Laboratory Studies on Fungal Inhibition : Laboratory studies focused on the antifungal properties revealed that benzenemethanamine significantly inhibited the growth of several economically important fungal species, suggesting its potential application in crop protection against fungal diseases.

Eigenschaften

IUPAC Name |

N-methyl-1-(3-pyrimidin-2-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-13-9-10-4-2-5-11(8-10)16-12-14-6-3-7-15-12/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEUAGLSWXWHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589398 | |

| Record name | N-Methyl-1-{3-[(pyrimidin-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828242-93-9 | |

| Record name | N-Methyl-1-{3-[(pyrimidin-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.